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Abstract
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl), commonly known as 18:1
Biotinyl Cap PE, is a versatile functionalized phospholipid instrumental in advancing

membrane research. Its unique structure, featuring a biotin molecule linked to the headgroup of

a phosphoethanolamine (PE) lipid via a six-carbon spacer arm, facilitates a broad range of

applications. This technical guide provides an in-depth overview of the core applications of 18:1
Biotinyl Cap PE, focusing on its use in creating biomimetic membrane systems for studying

protein-lipid interactions, cellular adhesion, membrane fusion, and the spatial organization of

membrane components. Detailed experimental protocols, quantitative data, and pathway

visualizations are presented to equip researchers with the practical knowledge to leverage this

powerful tool in their work.

Introduction to 18:1 Biotinyl Cap PE
18:1 Biotinyl Cap PE is a synthetic phospholipid that integrates the specific, high-affinity

binding of the biotin-avidin (or streptavidin) system with the fundamental component of

biological membranes, the lipid bilayer. The "18:1" designation refers to the two oleoyl acyl

chains, each with 18 carbons and a single cis double bond, which confer a fluid character to

the lipid bilayers at physiological temperatures. The "Cap" refers to the caproyl (six-carbon)

spacer that links the biotin moiety to the ethanolamine headgroup, providing flexibility and

minimizing steric hindrance for biotin-binding proteins.
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Chemical and Physical Properties:

Property Value References

Full Chemical Name

1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine-N-(cap

biotinyl) (sodium salt)

[1][2][3]

Molecular Formula C₅₇H₁₀₂N₄O₁₁PSNa [1]

Molecular Weight 1105.47 g/mol [2][3]

CAS Number 384835-51-2 [2][3]

Physical Form
Powder or dissolved in

chloroform
[2][3]

Purity >99% (TLC) [2][3]

Storage Temperature -20°C [2][3]

The primary utility of 18:1 Biotinyl Cap PE stems from its ability to be incorporated into various

model membrane systems, such as liposomes and supported lipid bilayers (SLBs). Once

integrated, the exposed biotin groups serve as anchor points for streptavidin or avidin, which

can be conjugated to a wide array of molecules, including proteins, antibodies, nucleic acids, or

even other vesicles. This "molecular toolkit" approach allows for the controlled assembly and

study of complex biological processes at the membrane interface.

Core Applications in Membrane Research
The applications of 18:1 Biotinyl Cap PE are centered around its function as a molecular

tether in artificial membrane systems. This enables researchers to mimic and probe a variety of

membrane-associated phenomena.

Immobilization and Study of Membrane-Associated
Proteins
A primary application of 18:1 Biotinyl Cap PE is the immobilization of proteins and other

biomolecules onto the surface of liposomes or supported lipid bilayers. This is invaluable for
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studying protein-lipid interactions, receptor-ligand binding, and the function of membrane-

proximal enzymes.

The general workflow involves the preparation of biotinylated vesicles or bilayers, which are

then incubated with streptavidin, followed by the introduction of a biotinylated protein of

interest. This creates a stable, oriented presentation of the protein on the membrane surface.

Membrane Preparation Surface Functionalization

18:1 Biotinyl Cap PE + Other Lipids Vesicle Formation
(e.g., Extrusion) Biotinylated Liposome StreptavidinBinding Biotinylated ProteinBinding Protein-Functionalized Liposome

Click to download full resolution via product page

Caption: Workflow for protein immobilization on a liposome surface.

Supported Lipid Bilayers (SLBs) for Cell-Mimicking
Surfaces
Supported lipid bilayers are planar membranes formed on a solid substrate, such as glass or

mica. Incorporating 18:1 Biotinyl Cap PE into SLBs allows for the creation of surfaces that

mimic the cell membrane, which are widely used to study cell adhesion, immune synapse

formation, and other cell-surface interactions.[4][5][6]

These functionalized SLBs can be used to present ligands (e.g., antibodies, adhesion

molecules) in a fluid, two-dimensional environment, providing a more physiologically relevant

model than simple protein-coated plastic.

Liposome-Based Assays: Binding, Fusion, and Drug
Delivery
Biotinylated liposomes are central to a variety of in vitro assays. They can be used to:
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Quantify binding events: By tethering biotinylated liposomes to streptavidin-coated surfaces

(e.g., microplate wells, sensor chips), researchers can measure the binding of proteins or

cells to the liposomes.[7]

Study membrane fusion: Fusion between two populations of liposomes can be monitored by

incorporating 18:1 Biotinyl Cap PE into one population to facilitate docking with a

streptavidin-coated surface or another vesicle population.[8][9]

Develop targeted drug delivery vehicles: The biotin moiety can serve as a targeting ligand to

direct liposomes to cells or tissues that have been pre-targeted with an avidin-conjugated

antibody.[2]

Quantitative Data Summary
The concentration of 18:1 Biotinyl Cap PE used in membrane preparations is a critical

parameter that influences the density of binding sites and the overall behavior of the system.

The following table summarizes typical molar percentages reported in the literature for various

applications.
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Application
Molar % of
18:1 Biotinyl
Cap PE

Other Key
Lipids

System Reference(s)

Vesicle-Cell

Binding Studies
0.1 mol%

DSPC, DOPC,

DSPE-PEG,

DOPE-PEG

LUVs [10]

Supported Lipid

Bilayers for T-

Cell Activation

0.1 mol%
DOPC, DGS-

NTA(Ni)
SLBs [11]

Single-Molecule

FRET of

Immobilized

Vesicles

0.1 mol% Egg PC LUVs [12]

RNA-Liposome

Interaction

Studies

0.5 mol% DOPC, DPPC
LUVs on

magnetic beads
[13]

Vesicle

Purification and

Western Blot

Analysis

1 mol%
PC, PE, PS, 18:1

Cy5.5 PE
LUVs [11]

SNARE-

Mediated Fusion

with GUVs

1 mol%

DOPC, DOPE,

DOPS,

Cholesterol

GUVs [14]

Supported Lipid

Bilayers for

Protein Binding

Detection

2 mol% DOPC SLBs [4]

Functionalized

SLBs on Carbon

Nanotubes

2 mol%
DOPC, DOTAP,

DHPE-LR
SLBs [6]

Liposome

Endocytosis

10 - 20 mol% DOPC, Texas

Red-DHPE,

LUVs [15]
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Studies DSPE-PEG2K

Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments utilizing 18:1 Biotinyl
Cap PE.

Preparation of Biotinylated Large Unilamellar Vesicles
(LUVs) by Extrusion
This protocol describes the formation of LUVs with a defined size, incorporating 18:1 Biotinyl
Cap PE.

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform

18:1 Biotinyl Cap PE in chloroform

Chloroform

Argon or Nitrogen gas

Dessicator with vacuum pump

Hydration buffer (e.g., PBS, HEPES-buffered saline)

Mini-extruder apparatus

Polycarbonate membranes (e.g., 100 nm pore size)

Glass vials

Procedure:

Lipid Film Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b15577187?utm_src=pdf-body
https://www.benchchem.com/product/b15577187?utm_src=pdf-body
https://www.benchchem.com/product/b15577187?utm_src=pdf-body
https://www.benchchem.com/product/b15577187?utm_src=pdf-body
https://www.benchchem.com/product/b15577187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a clean glass vial, combine the desired lipids from their chloroform stocks. For example,

to prepare a lipid mixture with 1 mol% 18:1 Biotinyl Cap PE, combine the appropriate

volumes of the DOPC and 18:1 Biotinyl Cap PE stock solutions.

Dry the lipid mixture under a gentle stream of argon or nitrogen gas to form a thin film on

the bottom of the vial.

Place the vial in a desiccator under high vacuum for at least 2 hours (or overnight) to

remove any residual chloroform.[16]

Hydration:

Add the desired volume of hydration buffer to the dried lipid film to achieve the final

desired lipid concentration (e.g., 1-5 mg/mL).

Vortex the vial for 1-2 minutes to resuspend the lipid film, creating a cloudy suspension of

multilamellar vesicles (MLVs).

Incubate the MLV suspension at a temperature above the lipid phase transition

temperature for 30-60 minutes, with intermittent vortexing.

Extrusion:

Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes

according to the manufacturer's instructions.

Draw the MLV suspension into a gas-tight syringe and place it in one side of the extruder.

Place an empty syringe in the other side.

Pass the lipid suspension back and forth through the membranes for an odd number of

passes (e.g., 21 times). This will produce a translucent solution of LUVs.

The resulting LUVs can be stored at 4°C for a limited time.
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LUV Preparation Workflow

Mix Lipids in Chloroform

Dry to Lipid Film
(Nitrogen Stream & Vacuum)

Hydrate Film with Buffer
(Forms MLVs)

Extrude through Membrane
(e.g., 100 nm)

Biotinylated LUVs

Click to download full resolution via product page

Caption: Workflow for preparing biotinylated LUVs via extrusion.

Formation of a Supported Lipid Bilayer (SLB)
This protocol outlines the vesicle fusion method for creating an SLB on a glass coverslip.

Materials:

Biotinylated LUVs (prepared as in 4.1)

Glass coverslips

Piranha solution (use with extreme caution) or similar cleaning agent
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Buffer (e.g., Tris-saline)

Flow cell or imaging chamber

Procedure:

Substrate Cleaning:

Thoroughly clean the glass coverslips. A common method is immersion in Piranha solution

(a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes, followed by

extensive rinsing with ultrapure water. The surface should be hydrophilic.

SLB Formation:

Assemble the clean coverslip into a flow cell or imaging chamber.

Dilute the biotinylated LUV suspension in a buffer containing a few millimolar of CaCl₂

(e.g., 2-5 mM) to a final lipid concentration of approximately 0.1-0.5 mg/mL. The calcium

ions promote vesicle fusion on the glass surface.

Inject the LUV solution into the chamber and incubate for 30-60 minutes at room

temperature. The vesicles will adsorb to the surface, rupture, and fuse to form a

continuous lipid bilayer.

Rinse the chamber extensively with buffer (without vesicles) to remove any unfused or

excess vesicles.

Functionalization and Blocking:

To functionalize the SLB, inject a solution of streptavidin (e.g., 1-5 µg/mL) and incubate for

20-30 minutes.

Rinse thoroughly with buffer to remove unbound streptavidin.

To prevent non-specific binding of subsequent molecules, block the surface by incubating

with a protein solution like bovine serum albumin (BSA) (e.g., 1% w/v) for 30 minutes.

Rinse again, and the SLB is ready for the introduction of biotinylated ligands or cells.
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Giant Unilamellar Vesicle (GUV) Formation by
Electroformation
GUVs are micron-sized vesicles that are useful for microscopy studies. Electroformation is a

common method for their preparation.

Materials:

Lipid mixture in chloroform (including 18:1 Biotinyl Cap PE)

Indium tin oxide (ITO)-coated glass slides

Electroformation chamber

Function generator

Sucrose or other non-ionic solution

Procedure:

Lipid Deposition:

Spread a small volume (e.g., 5-10 µL) of the lipid/chloroform mixture evenly onto the

conductive side of two ITO slides.

Dry the slides under vacuum for at least 1 hour to remove all solvent.

Chamber Assembly and Hydration:

Assemble the electroformation chamber with the two ITO slides facing each other,

separated by a silicone spacer.

Fill the chamber with a sucrose solution (e.g., 200-300 mM).

Electroformation:

Connect the ITO slides to a function generator.
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Apply an AC electric field. A typical protocol is to apply a voltage of 1-3 V at a frequency of

10 Hz for 2-3 hours.[9][14] This causes the lipid films to swell and form GUVs.

For detachment of the vesicles from the electrodes, the frequency can be lowered to ~2-4

Hz for an additional hour.[9]

Harvesting GUVs:

Carefully collect the GUV suspension from the chamber with a pipette.

The GUVs can then be transferred to an imaging chamber, often containing a glucose

solution of the same osmolarity to allow the vesicles to settle for microscopy.

Signaling Pathways and Logical Relationships
The use of 18:1 Biotinyl Cap PE enables the construction of artificial systems to study

signaling pathways that originate at the cell membrane. For example, an SLB can be

functionalized with ligands to mimic an antigen-presenting cell and observe the activation of a

T-cell.
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Caption: T-Cell activation by a functionalized supported lipid bilayer.

Conclusion
18:1 Biotinyl Cap PE is a cornerstone lipid for a multitude of applications in membrane

research. Its ability to anchor biomolecules to lipid bilayers via the high-affinity biotin-
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streptavidin interaction provides a robust and versatile method for constructing biomimetic

systems. From fundamental studies of protein-lipid interactions to the development of

sophisticated cell-mimicking surfaces and drug delivery vehicles, 18:1 Biotinyl Cap PE offers

researchers an invaluable tool to dissect the complexities of biological membranes. The

protocols and quantitative data provided in this guide serve as a starting point for the design

and execution of innovative experiments at the forefront of membrane science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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